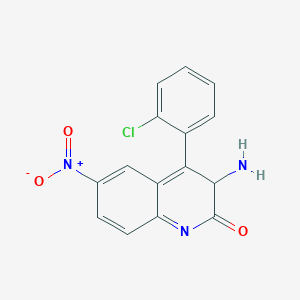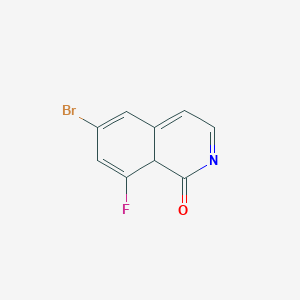
Tin dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, diamagnetic, and amphoteric solid that occurs naturally as the mineral cassiterite, which is the primary ore of tin . Tin(IV) oxide is an important material in tin chemistry and is widely used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(IV) oxide can be synthesized through several methods, including:
Burning Tin Metal in Air: This is a common method where tin metal is burned in the presence of atmospheric oxygen to produce tin(IV) oxide.
Chemical Vapor Deposition (CVD): This method involves the deposition of tin(IV) oxide from a vapor phase onto a substrate.
Sol-Gel Process: This technique involves the hydrolysis and condensation of tin precursors to form a gel, which is then dried and calcined to produce tin(IV) oxide.
Hydrothermal Synthesis: This method uses high-temperature and high-pressure aqueous solutions to grow tin(IV) oxide crystals.
Industrial Production Methods:
Reduction with Carbon: Industrially, tin(IV) oxide is reduced to tin metal using carbon in a reverberatory furnace at temperatures between 1200–1300°C.
Types of Reactions:
Oxidation: Tin(IV) oxide can undergo oxidation reactions, forming various tin compounds.
Reduction: It can be reduced to tin metal using carbon at high temperatures.
Substitution: Tin(IV) oxide reacts with strong acids and bases to form stannic salts and stannites, respectively.
Common Reagents and Conditions:
Hydrochloric Acid: Reacts with tin(IV) oxide to form tin(IV) chloride.
Sodium Hydroxide: Reacts with tin(IV) oxide to form sodium stannate at temperatures between 350-400°C.
Major Products:
Tin(IV) Chloride: Formed from the reaction with hydrochloric acid.
Sodium Stannate: Formed from the reaction with sodium hydroxide.
Scientific Research Applications
Tin(IV) oxide has a broad range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other tin compounds.
Biology: Employed in biosensors and biomedical devices due to its biocompatibility.
Medicine: Utilized in dental materials and as a polishing agent for precious metals.
Industry: Widely used in the production of transparent conducting films, gas sensors, and as an electrode material in lithium-ion batteries
Mechanism of Action
The mechanism of action of tin(IV) oxide involves its interaction with various molecular targets and pathways:
Catalytic Activity: Tin(IV) oxide acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates.
Gas Sensing: In gas sensors, tin(IV) oxide interacts with gas molecules, leading to changes in electrical conductivity that can be measured.
Photocatalysis: It absorbs light energy and generates electron-hole pairs, which can drive redox reactions on its surface.
Comparison with Similar Compounds
Tin(II) Oxide (SnO): Another oxide of tin, but with tin in the +2 oxidation state.
Silicon Dioxide (SiO₂): Shares similar structural properties but differs in chemical behavior.
Germanium Dioxide (GeO₂): Similar to tin(IV) oxide in structure but has different electronic properties.
Uniqueness of Tin(IV) Oxide:
Amphoteric Nature: Tin(IV) oxide can react with both acids and bases, making it versatile in various chemical reactions.
High Stability: It exhibits high chemical and thermal stability, making it suitable for high-temperature applications.
Semiconducting Properties: Tin(IV) oxide is an n-type semiconductor with a wide bandgap, useful in electronic and optoelectronic devices.
Properties
Molecular Formula |
H4O2Sn |
|---|---|
Molecular Weight |
154.74 g/mol |
InChI |
InChI=1S/2H2O.Sn/h2*1H2; |
InChI Key |
GKYPJLUHGAJKEM-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)



![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)


